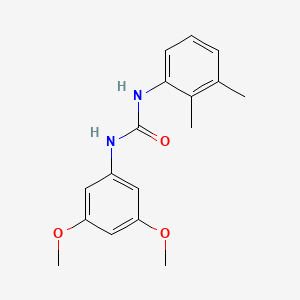![molecular formula C15H18N4O2S B5320706 2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ATAA and is a member of the 1,2,4-triazole family of compounds.
Scientific Research Applications
ATAA has been studied extensively for its potential applications in various fields. One of the significant applications of ATAA is in the field of agriculture. ATAA has been found to have antifungal and antibacterial properties, making it useful in controlling plant diseases caused by fungi and bacteria. ATAA has also been found to have herbicidal properties, making it useful in weed control.
Another significant application of ATAA is in the field of medicine. ATAA has been found to have anticancer properties, making it useful in cancer treatment. ATAA has also been found to have antiviral properties, making it useful in the treatment of viral infections. ATAA has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of ATAA is not well understood. However, it is believed that ATAA works by inhibiting the activity of enzymes that are involved in various biological processes. For example, ATAA has been found to inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids, making it useful in the treatment of cancer and viral infections.
Biochemical and Physiological Effects
ATAA has been found to have various biochemical and physiological effects. For example, ATAA has been found to induce apoptosis in cancer cells, making it useful in cancer treatment. ATAA has also been found to inhibit the growth of fungi and bacteria, making it useful in the control of plant diseases caused by fungi and bacteria.
Advantages and Limitations for Lab Experiments
ATAA has several advantages for lab experiments. It is easy to synthesize and is available in good yield. ATAA is also stable under normal laboratory conditions. However, ATAA has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the laboratory, making it difficult to handle. ATAA is also expensive, making it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of ATAA. One of the significant future directions is to study the mechanism of action of ATAA in more detail. Another significant future direction is to study the pharmacokinetics and pharmacodynamics of ATAA in animals and humans. This will help in determining the safety and efficacy of ATAA for use in medicine.
Conclusion
In conclusion, 2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has potential applications in various fields. It is easy to synthesize and has several biochemical and physiological effects. ATAA has been found to have antifungal, antibacterial, herbicidal, anticancer, antiviral, and anti-inflammatory properties. However, there is a need for further research to understand the mechanism of action and pharmacokinetics and pharmacodynamics of ATAA.
Synthesis Methods
ATAA can be synthesized by reacting 4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in good yield. The structure of the product is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-3-9-19-14(17-18-15(19)22-10-13(16)20)11-5-7-12(8-6-11)21-4-2/h3,5-8H,1,4,9-10H2,2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRADTSCXWVEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5320630.png)
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5320631.png)

![N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-amine oxalate](/img/structure/B5320642.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5320665.png)

![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5320681.png)
hydrazone](/img/structure/B5320695.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)